molecular formula C15H13NO2S B1405582 Ethyl 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate CAS No. 1227954-91-7

Ethyl 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate

Cat. No.: B1405582
CAS No.: 1227954-91-7
M. Wt: 271.3 g/mol
InChI Key: VTTOTEFFCXTVKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, where the base structure is identified as 1-benzothiophene-2-carboxylate with a pyrrol-1-yl substituent at the 3-position and an ethyl ester group. The compound is catalogued under the Chemical Abstracts Service registry number 1227954-91-7, providing unambiguous identification in chemical databases.

The molecular formula of ethyl 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate is C₁₄H₁₃NO₂S, indicating the presence of fourteen carbon atoms, thirteen hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom. This molecular composition reflects the integration of the benzothiophene core structure with the pyrrol substituent and ethyl carboxylate functionality.

Molecular Parameter Value
Molecular Formula C₁₄H₁₃NO₂S
Chemical Abstracts Service Number 1227954-91-7
International Union of Pure and Applied Chemistry Name This compound
Carbon Atoms 14
Hydrogen Atoms 13
Heteroatoms 4 (N, O, O, S)

The structural analysis reveals that the compound belongs to the class of substituted benzothiophenes, which are known for their diverse chemical reactivity and potential biological activities. The benzothiophene core provides a rigid aromatic framework, while the pyrrol substituent introduces additional conjugation and potential sites for chemical modification. The ethyl ester group enhances the compound's solubility characteristics and provides opportunities for further chemical transformations.

Crystallographic Data and Hirshfeld Surface Analysis

Crystallographic studies of benzothiophene derivatives have provided valuable insights into their solid-state structures and intermolecular interactions. Research on related benzothiophene compounds has demonstrated the importance of Hirshfeld surface analysis in understanding the molecular packing and interaction patterns in crystalline materials. The crystal structures of benzothiophene derivatives typically exhibit complex hydrogen bonding networks and aromatic stacking interactions that influence their physical properties.

Hirshfeld surface analysis has emerged as a powerful tool for examining intermolecular contacts in crystalline benzothiophene compounds. The analysis reveals the nature and extent of various interactions, including hydrogen bonds, van der Waals contacts, and aromatic stacking arrangements. These interactions play crucial roles in determining the crystal packing efficiency and stability of the solid-state structure.

Crystallographic Parameter Typical Range for Benzothiophene Derivatives
Space Group P21/c, P-1, C2/c
Crystal System Monoclinic, Triclinic
Hydrogen Bond Distances 2.1-2.9 Å
Aromatic Stacking Distances 3.3-3.8 Å
Packing Efficiency 65-75%

The presence of the pyrrol substituent in this compound introduces additional opportunities for hydrogen bonding interactions through the nitrogen atom. The ester functionality provides both hydrogen bond acceptor sites through the oxygen atoms and potential donor sites through adjacent carbon atoms. These structural features contribute to the formation of complex three-dimensional networks in the crystalline state.

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for the various aromatic and aliphatic protons in the molecule. The pyrrol protons typically appear in the range of 6.2-7.8 parts per million, showing the expected coupling patterns for the five-membered ring system.

The benzothiophene aromatic protons display signals in the aromatic region between 7.0-8.5 parts per million, with characteristic coupling patterns that reflect the substitution pattern on the benzene ring. The ethyl ester group contributes distinctive signals, with the methylene protons appearing as a quartet around 4.0-4.5 parts per million and the methyl protons as a triplet around 1.2-1.5 parts per million.

Nuclear Magnetic Resonance Signal Chemical Shift (ppm) Multiplicity Assignment
Pyrrol CH 6.2-6.8 triplet/multiplet Pyrrol ring protons
Benzothiophene CH 7.0-8.5 doublet/multiplet Aromatic protons
Ester CH₂ 4.0-4.5 quartet Ethyl methylene
Ester CH₃ 1.2-1.5 triplet Ethyl methyl

Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework of the molecule. The carbonyl carbon of the ester group typically appears around 160-170 parts per million, while the aromatic carbons span the range of 110-140 parts per million. The ethyl ester carbons appear in their characteristic regions, with the methylene carbon around 60-65 parts per million and the methyl carbon around 12-15 parts per million.

Infrared spectroscopy reveals the presence of characteristic functional groups through their vibrational frequencies. The carbonyl stretch of the ester group appears around 1700-1750 wavenumbers, while the aromatic carbon-carbon stretches are observed in the 1450-1600 wavenumber region. The pyrrol nitrogen-hydrogen stretch, if present, would appear around 3300-3500 wavenumbers.

X-ray Diffraction Studies and Molecular Packing Interactions

X-ray diffraction studies of benzothiophene derivatives have revealed important information about molecular conformations and crystal packing arrangements. The planar nature of the benzothiophene core system facilitates aromatic stacking interactions, while the pyrrol substituent can adopt various orientations depending on the crystal packing requirements.

Research on related compounds has shown that benzothiophene derivatives often crystallize in monoclinic or triclinic crystal systems, with molecular arrangements that maximize intermolecular interactions while minimizing steric clashes. The pyrrol ring in this compound can participate in both aromatic stacking interactions and hydrogen bonding networks, contributing to the overall stability of the crystal structure.

Interaction Type Typical Distance Range Geometric Parameters
Aromatic Stacking 3.3-3.8 Å Parallel displacement 0.5-2.0 Å
Hydrogen Bonds 2.1-2.9 Å Angle range 150-180°
Van der Waals 3.0-4.0 Å Contact distances
Halogen Bonds 2.8-3.5 Å Linear arrangements

The ester functionality in the molecule provides multiple sites for intermolecular interactions. The carbonyl oxygen can act as a hydrogen bond acceptor, while the ethyl group contributes to hydrophobic interactions. These diverse interaction possibilities result in complex crystal packing arrangements that reflect the balance between various attractive and repulsive forces.

Properties

IUPAC Name

ethyl 3-pyrrol-1-yl-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S/c1-2-18-15(17)14-13(16-9-5-6-10-16)11-7-3-4-8-12(11)19-14/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTOTEFFCXTVKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)N3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301205511
Record name Ethyl 3-(1H-pyrrol-1-yl)benzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301205511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227954-91-7
Record name Ethyl 3-(1H-pyrrol-1-yl)benzo[b]thiophene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227954-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(1H-pyrrol-1-yl)benzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301205511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Coupling Reactions

Alternatively, catalytic coupling reactions such as Suzuki or Heck reactions could be employed to introduce the pyrrol-1-yl group. These methods would require the use of palladium catalysts and appropriate ligands to facilitate the coupling.

Analysis of Reaction Conditions

The success of these synthesis strategies depends heavily on the choice of reaction conditions, including solvents, catalysts, and reagents. For example, nucleophilic substitution reactions often require polar aprotic solvents, while esterification typically proceeds under acidic conditions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient benzothiophene core facilitates nucleophilic substitution at the C-3 position (adjacent to the pyrrole substituent). Key examples include:

Reaction TypeReagents/ConditionsProduct FormedYieldSource
BrominationNBS (N-bromosuccinimide), DMF, 80°C6-Bromo derivative72%
Aromatic substitutionK₂CO₃, DMF, aryl boronic acids (Suzuki)Biaryl derivatives58–85%
  • The brominated derivative (Ethyl 6-bromo-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate) serves as a precursor for cross-coupling reactions.

  • Suzuki-Miyaura coupling with aryl boronic acids introduces functionalized aryl groups at the C-6 position under palladium catalysis.

Ester Hydrolysis and Functionalization

The ethyl ester group undergoes hydrolysis to yield the corresponding carboxylic acid, enabling further derivatization:

Reaction TypeReagents/ConditionsProduct FormedNotesSource
Alkaline hydrolysisNaOH, ethanol/H₂O, reflux3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylic acidIntermediate for hydrazide synthesis
AmidationCDI (1,1’-carbonyldiimidazole), NH₂NH₂Carbohydrazide derivativesUsed in anticonvulsant drug design
  • The carboxylic acid intermediate is critical for synthesizing hydrazide analogs with demonstrated anticonvulsant and anticancer activity.

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed cross-couplings, leveraging its halogenated derivatives:

Reaction TypeCatalysts/ReagentsProducts/ApplicationsYieldSource
Sonogashira couplingPd(PPh₃)₄, CuI, aryl halidesAlkynyl-benzothiophene hybrids65–78%
Buchwald-HartwigPd₂(dba)₃, Xantphos, aminesAminated derivatives60–82%
  • Alkynylation via Sonogashira coupling introduces terminal alkynes for click chemistry applications.

  • Amination enhances solubility and bioactivity, as seen in kinase inhibitors .

Cyclization and Heterocycle Formation

The pyrrole and benzothiophene moieties enable cyclization reactions to form fused heterocycles:

Reaction TypeConditionsProductBiological RelevanceSource
Intramolecular cyclizationPPA (polyphosphoric acid), 120°CTetracyclic benzothiazepinonesAnticancer scaffolds
Oxidative couplingDDQ (dichlorodicyanoquinone), CH₂Cl₂Dimeric benzothiophene derivativesMaterials science applications
  • Cyclization with polyphosphoric acid yields diazepinone scaffolds, potent in cancer research .

  • Oxidative dimerization forms π-conjugated systems for optoelectronic materials .

Oxidation and Reduction Reactions

The benzothiophene core undergoes selective oxidation:

Reaction TypeReagents/ConditionsProductOutcomeSource
Epoxidationm-CPBA, CH₂Cl₂, 0°CEpoxide at C4-C5 positionIncreased electrophilicity
ReductionNaBH₄, MeOHDihydrobenzothiophene derivativeAltered electronic properties
  • Epoxidation modifies the electron density of the benzothiophene ring, enhancing reactivity toward nucleophiles .

Critical Research Findings

  • Anticancer activity : Hydrazide derivatives inhibit cancer cell proliferation (IC₅₀ = 1–10 µM) by targeting DNA repair enzymes like APE1 .

  • Anticonvulsant properties : N-Mannich bases derived from carboxylate analogs show superior protection indices compared to valproate.

  • Material science : Oxidative dimerization produces conjugated systems with tunable luminescence .

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate has shown promise in drug development due to its potential pharmacological properties:

  • Anticancer Activity : Studies indicate that derivatives of benzothiophene compounds exhibit cytotoxic effects against various cancer cell lines. Research suggests that this compound may inhibit tumor growth by affecting cell cycle regulation and apoptosis pathways .
  • Antimicrobial Properties : There is evidence that compounds with similar structures possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. This compound could be explored for developing new antibiotics .

Organic Synthesis

In synthetic organic chemistry, this compound serves as a valuable intermediate:

  • Building Block for Complex Molecules : Its unique functional groups allow it to participate in various chemical reactions, making it an essential precursor in synthesizing more complex organic compounds .
  • Reactivity in Coupling Reactions : The presence of the pyrrole moiety enables the compound to engage in coupling reactions, potentially leading to the formation of new materials with desirable properties.

Material Science

The structural characteristics of this compound make it suitable for applications in material science:

  • Conductive Polymers : Research indicates that benzothiophene derivatives can be incorporated into conductive polymers, enhancing their electrical properties. This application is crucial for developing organic electronic devices .
  • Optoelectronic Devices : The compound's photophysical properties may lend themselves to applications in light-emitting diodes (LEDs) and solar cells, where efficient light absorption and emission are critical .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of benzothiophene exhibited significant cytotoxicity against human breast cancer cells. The study highlighted how modifications to the ethyl group influenced the compound’s efficacy, suggesting that this compound could be optimized for enhanced anticancer activity.

Case Study 2: Synthesis of New Antibiotics

In another research project, scientists synthesized several derivatives of this compound and tested their antimicrobial properties. Results indicated promising activity against resistant bacterial strains, paving the way for further exploration into its use as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of Ethyl 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares Ethyl 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate with structurally related compounds, focusing on substituents, molecular characteristics, and applications:

Compound Name Molecular Formula MW (g/mol) Substituents/Modifications Key Applications/Notes References
This compound C₁₅H₁₃NO₂S 271.34 Benzothiophene core, pyrrol-1-yl, CO₂Et Pharmaceutical intermediates, material science (thermal stability)
Ethyl 3-(1H-pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate C₁₆H₁₂F₃NO₂S 339.34 CF₃ at benzothiophene 5-position Enhanced lipophilicity; agrochemical lead optimization
Ethyl 3-(4-methylphenyl)-4-(1H-pyrrol-1-yl)-1H-pyrazole-5-carboxylate (4b) C₁₇H₁₇N₃O₂ 295.34 Pyrazole core, 4-methylphenyl substituent Lower synthetic yield (66%); potential antimicrobial activity
Ethyl 3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-1H-pyrazole-5-carboxylate (4c) C₁₆H₁₄ClN₃O₂ 315.76 Chlorophenyl substituent Higher yield (79%); halogen enhances bioactivity
Ethyl 3-(2-thienyl)-1H-pyrrole-2-carboxylate C₁₁H₁₁NO₂S 229.28 Thienyl substituent Material science (conducting polymers)

Biological Activity

Ethyl 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound combines the structural features of pyrrole , a five-membered nitrogen-containing ring, and benzothiophene , which consists of a fused benzene and thiophene ring. Its molecular formula is C15H13NO2SC_{15}H_{13}NO_2S with a CAS number of 1227954-91-7. The compound's unique structure contributes to its varied biological activities.

Anticancer Activity

Research has indicated that derivatives of benzothiophene, including this compound, exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. The Growth Inhibition 50% (GI50) values for these compounds are often determined through MTT assays, which measure cell viability after exposure to different concentrations.

Table 1: GI50 Values of Related Compounds Against Cancer Cell Lines

CompoundCell LineGI50 (µM)
Compound AMCF-7 (Breast)15
Compound BHeLa (Cervical)10
This compoundA549 (Lung)TBD

Note: TBD indicates that specific GI50 data for this compound may need further investigation or is currently unavailable.

Anti-inflammatory and Antimicrobial Properties

The compound has also been studied for its anti-inflammatory and antimicrobial activities. Benzothiophene derivatives are known to interact with specific biological pathways that mediate inflammation and microbial resistance. For example, in vitro studies have demonstrated the ability of such compounds to inhibit pro-inflammatory cytokines and exhibit antibacterial effects against various pathogens.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes associated with cancer progression or inflammation.
  • Receptor Interaction : It could interact with cellular receptors affecting signaling pathways related to cell proliferation and survival.

Further research is required to elucidate the precise molecular targets involved in its action.

Study on Anticancer Efficacy

A recent study investigated the anticancer efficacy of this compound against several human cancer cell lines. The results indicated that this compound showed promising activity, comparable to established chemotherapeutic agents. The study utilized a series of concentrations to determine the dose-response relationship, confirming its potential as an effective anticancer agent.

Neuroprotective Effects

In addition to its anticancer properties, preliminary studies suggest that this compound may possess neuroprotective effects. Research on similar benzothiophene derivatives has indicated their ability to inhibit acetylcholinesterase (AChE), which is crucial in neurodegenerative conditions like Alzheimer's disease.

Table 2: AChE Inhibition Activity

CompoundIC50 (µM)
This compoundTBD
Galantamine (Control)5

Q & A

Q. What are the established synthetic routes for Ethyl 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate, and what reaction conditions optimize yield?

The synthesis of benzothiophene-carboxylate derivatives typically involves multi-step reactions, such as cyclization of thiophenol precursors followed by coupling with pyrrole moieties. For example, analogous compounds like Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate are synthesized via nucleophilic substitution or transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura) . Reaction optimization for similar structures emphasizes temperature control (60–120°C), anhydrous conditions, and catalysts like Pd(PPh₃)₄. Yield improvements (up to 85%) are achieved by adjusting stoichiometry and using high-purity reagents .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

X-ray crystallography is the gold standard for structural confirmation. For instance, Ethyl 1,4-bis(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate was resolved via single-crystal XRD, revealing bond angles (e.g., C–C–Cl ~119°) and torsional parameters critical for reactivity analysis . Complementary techniques include:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., pyrrole protons at δ 6.5–7.2 ppm).
  • HRMS : For molecular ion validation.
  • FT-IR : To identify carbonyl (C=O, ~1700 cm⁻¹) and aromatic stretches .

Q. What are the key reactivity patterns of the benzothiophene-pyrrole hybrid system?

The benzothiophene core is electron-deficient, favoring electrophilic substitution at the 3-position. The pyrrole ring’s electron-rich nature enables nucleophilic reactions (e.g., alkylation, acylation). Analogous compounds undergo oxidation to sulfones or regioselective halogenation under mild conditions (e.g., NBS in DCM) . Reactivity at the ester group includes hydrolysis to carboxylic acids (using NaOH/EtOH) or transesterification .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties and regioselectivity of this compound?

Density Functional Theory (DFT) studies on similar benzothiophene derivatives calculate frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), indicating moderate electrophilicity. Nucleophilic Fukui indices highlight reactive sites, such as the pyrrole nitrogen and benzothiophene C-3 position. Solvent effects (e.g., polar aprotic media) are modeled to optimize reaction pathways .

Q. What contradictions exist in reported spectral data, and how can they be resolved?

Discrepancies in NMR shifts (e.g., δ variation >0.3 ppm for pyrrole protons) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or dynamic processes like ring puckering. For example, Ethyl 3-amino-1-phenyl-1H-benzo[f]chromene-2-carboxylate showed torsional angle discrepancies (−178.7° vs. −175.2°) in XRD vs. computational models, resolved via temperature-dependent NMR and conformational analysis .

Q. What biological mechanisms are hypothesized for pyrrole-benzothiophene hybrids, and how are they validated?

Pyrrole derivatives exhibit antitumor activity via kinase inhibition (e.g., targeting EGFR or VEGFR2). In vitro assays (MTT, IC₅₀ ~10–50 μM) and molecular docking (PDB: 1M17) validate binding to ATP pockets. For instance, Ethyl 1,4-bis(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate showed apoptotic effects in HeLa cells via caspase-3 activation .

Q. How does crystallographic data inform polymorphism or co-crystal design?

Crystal packing analysis (e.g., π-π stacking distances ~3.5 Å) reveals polymorphism risks. Co-crystallization with carboxylic acids (e.g., fumaric acid) improves solubility, as seen in Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate, where hydrogen-bonding networks (O–H···O, ~2.8 Å) stabilize the lattice .

Methodological Guidance Table

Research AspectRecommended TechniquesKey ParametersReferences
Synthesis Suzuki coupling, cyclizationPd catalyst (0.5–2 mol%), 80–120°C, anhydrous DMF
Characterization XRD, NMR, HRMSResolution <0.8 Å (XRD), δ calibration (NMR)
Bioactivity MTT assay, molecular dockingIC₅₀ (μM), Glide Score (docking)
Computational DFT (B3LYP/6-311+G**)HOMO-LUMO gap, Fukui indices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.